![molecular formula C9H11N3O B14014329 Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- CAS No. 51029-21-1](/img/structure/B14014329.png)
Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- is a chemical compound with a unique structure that includes a triazenyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- typically involves the reaction of a phenyl derivative with a triazenyl compound under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The triazenyl group may play a key role in its biological activity, potentially affecting enzyme function and cellular processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethanone, 1-(4-methylphenyl)-
- Ethanone, 1-[4-(3-hydroxymethyl-3-methyl-1-triazenyl)phenyl]-
Uniqueness
Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]- is unique due to its specific triazenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
51029-21-1 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-[4-(2-methyliminohydrazinyl)phenyl]ethanone |
InChI |
InChI=1S/C9H11N3O/c1-7(13)8-3-5-9(6-4-8)11-12-10-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
ZMVPYGSBZJKCAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NN=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


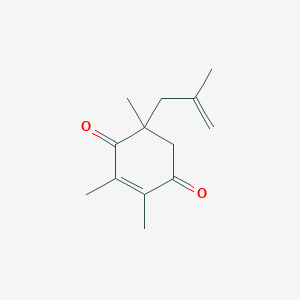
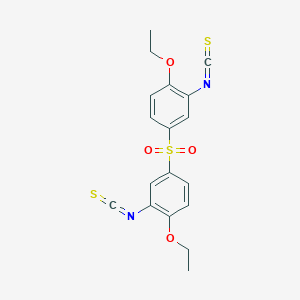
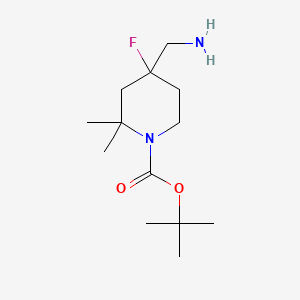
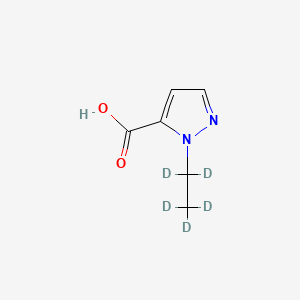
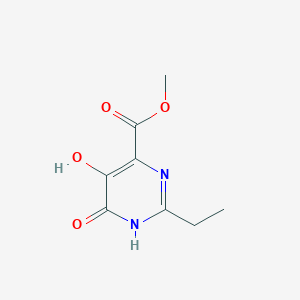
![(4,7-Dioxaspiro[2.5]octan-6-yl)methanol](/img/structure/B14014279.png)

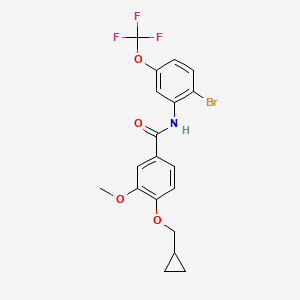
![2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14014300.png)
![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
![[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14014314.png)
![[3-[(Dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B14014319.png)
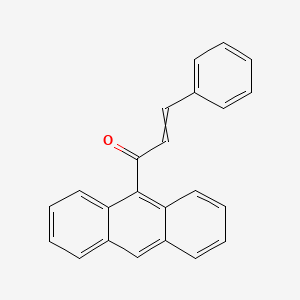
![2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate](/img/structure/B14014337.png)
